molecular formula C8H8FNO B048902 1-(4-Amino-2-fluorophenyl)ethanone CAS No. 112279-56-8

1-(4-Amino-2-fluorophenyl)ethanone

Cat. No. B048902
M. Wt: 153.15 g/mol
InChI Key: CSRMETUFNPMTCM-UHFFFAOYSA-N
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Description

1-(4-Amino-2-fluorophenyl)ethanone is a biochemical reagent that can be used as a biological material or organic compound for life science related research .

Scientific Research Applications

  • Antimicrobial Activity

    A derivative, 1-(2-hydroxy-3,5-bis((3-imino-3H-1,2,4-dithiazol-5yl)amino)phenyl)ethanone, has shown promising antimicrobial activity against both gram-positive and gram-negative bacteria, suggesting potential applications in the pharmaceutical industry (Wanjari, 2020).

  • Anti-neoplastic Potential

    Compounds like 1-[5-(4-bromophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone exhibit inhibitory activity against TPII, indicating potential as anti-neoplastic agents (Mary et al., 2015).

  • Applications in HIV, Malaria, and Alzheimer's Treatments

    A method for enantioselective synthesis of (S)-(-)-1-(4-fluorophenyl)ethanol using Daucus carota cells has implications in HIV protection, malaria treatment, and Alzheimer's disease treatment (2022).

  • Molecular Structure Studies

    Studies on 1-[3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]ethanone support its stability and potential inhibitory activity against TPII, adding to its viability as an anti-neoplastic agent (Mary et al., 2015).

  • Quantum Chemical Analysis

    Studies on 1(4-Aminophenyl)ethanone have provided insights into its observed and calculated frequencies, magnetic susceptibility, and thermodynamic properties (Karunanidhi et al., 2017).

  • Antimicrobial Activity of Derivatives

    Various derivatives, such as 3-(1-aryl-1H-1,2,3-triazol-4-yl)-2-(4-fluorophenyl)-1-(2-hydroxy-4-methoxyphenyl)propan-1-ones, show significant antimicrobial activity against a range of bacteria and fungi (Nagamani et al., 2018).

  • Anti-inflammatory Activity

    Certain derivatives, like 2-[5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl-1-(phenyl)ethanone, demonstrate remarkable anti-inflammatory activity with reduced gastric irritation compared to conventional drugs (Karande & Rathi, 2017).

  • Physical Structure Analysis

    The compound 1-(4-Fluorophenyl)-2-(phenylsulfonyl)ethanone exhibits a planar structure and forms inversion dimers, which is of interest in crystallography (Abdel‐Aziz et al., 2012).

properties

IUPAC Name

1-(4-amino-2-fluorophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8FNO/c1-5(11)7-3-2-6(10)4-8(7)9/h2-4H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSRMETUFNPMTCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=C(C=C1)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50562305
Record name 1-(4-Amino-2-fluorophenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50562305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Amino-2-fluorophenyl)ethanone

CAS RN

112279-56-8
Record name 1-(4-Amino-2-fluorophenyl)ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=112279-56-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(4-Amino-2-fluorophenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50562305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
L Politanskaya, E Tretyakov - Synthesis, 2018 - thieme-connect.com
A simple and efficient approach to the synthesis of fluorinated amino-substituted acetophenones in good to excellent yields is reported. The heart of the proposed method consists of …
Number of citations: 16 www.thieme-connect.com

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